4-Methylbenzoxazole

概要

説明

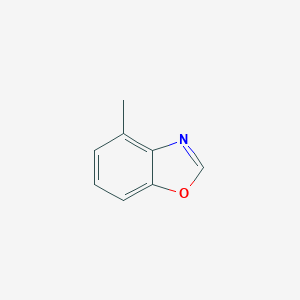

4-Methylbenzoxazole is a heterocyclic aromatic compound featuring a benzene ring fused to an oxazole ring, with a methyl group substituted at the 4-position of the benzoxazole scaffold. Its molecular formula is C₈H₇NO, and its SMILES representation is Cc1cccc2c1nco2 . This compound is of significant interest in organic synthesis, catalysis, and medicinal chemistry due to its electronic and steric properties, which influence reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions: 4-Methylbenzoxazole can be synthesized through several methods, primarily involving the reaction of 2-aminophenol with aldehydes or ketones. One common method involves the condensation of 2-aminophenol with 4-methylbenzaldehyde in the presence of an acid catalyst under reflux conditions . Another method includes the use of 2-aminophenol and 4-methylbenzoyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the catalytic reaction of 2-aminophenol with 4-methylbenzaldehyde under controlled temperature and pressure conditions .

化学反応の分析

Types of Reactions: 4-Methylbenzoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .

科学的研究の応用

Chemical Synthesis

4-Methylbenzoxazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its derivatives are utilized extensively in organic synthesis due to their diverse reactivity profiles. Recent advancements have highlighted methods for synthesizing benzoxazole derivatives using 2-aminophenol and various substrates, yielding high functionalization potential .

Table 1: Synthetic Methods for Benzoxazole Derivatives

Antimicrobial and Anticancer Activities

Research has demonstrated that this compound and its derivatives exhibit significant antimicrobial and anticancer activities. For instance, a series of pleuromutilin analogs containing benzoxazole were synthesized and evaluated for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain compounds displayed potent bactericidal effects, suggesting their potential as therapeutic agents .

Table 2: Antibacterial Activity of Benzoxazole Derivatives

| Compound ID | MIC (µg/mL) | MBC (µg/mL) | Efficacy Notes |

|---|---|---|---|

| Compound 50 | 4 × MIC | 4 × MIC | Significant reduction in MRSA after 24 hours |

| Compound 57 | 4 × MIC | - | Induced marked MRSA killing at 3 hours |

Material Science Applications

This compound has also found applications in the development of fluorescent chemosensors. Novel ligands incorporating this compound have been designed for selective detection of metal ions such as Zn²⁺ and Cd²⁺. These sensors utilize the unique photophysical properties of benzoxazole derivatives to achieve high selectivity and sensitivity in analytical applications .

Table 3: Fluorescent Chemosensors Based on Benzoxazole

| Ligand Structure | Target Ion | Detection Method | Reference |

|---|---|---|---|

| HNBO (2-(2'-hydroxy-3'-naphthyl)-4-methylbenzoxazole) | Mg²⁺ | Optical sensing | |

| L1 & L2 | Zn²⁺, Cd²⁺ | LED-based signal acquisition |

Case Study 1: Antibacterial Efficacy Against MRSA

In a study evaluating the antibacterial activity of pleuromutilin derivatives containing benzoxazole, compounds were tested against various strains of MRSA. The study found that certain derivatives not only inhibited bacterial growth but also displayed time-dependent bactericidal activity, making them promising candidates for further development in treating resistant bacterial infections .

Case Study 2: Development of Fluorescent Sensors

Research focused on synthesizing ligands with this compound for detecting metal ions demonstrated the compound's utility in environmental monitoring. The ligands showed selective binding to target ions, which could significantly enhance the detection capabilities in complex matrices like soil and water samples .

作用機序

The mechanism by which 4-Methylbenzoxazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

4-Methylbenzoxazole vs. Benzothiazole

- Substituent Effects : Replacing the oxygen atom in benzoxazole with sulfur yields benzothiazole. The sulfur atom in benzothiazole enhances π-conjugation and polarizability compared to oxygen in benzoxazole, leading to differences in electronic properties and coordination behavior.

- Catalytic Reactivity : In Rh(I)-catalyzed asymmetric hydroheteroarylation, this compound exhibits higher reactivity (98% yield) than benzothiazole derivatives due to reduced steric hindrance and weaker coordination to the metal center .

This compound vs. Unsubstituted Benzoxazole

- [1,3]-Strain : The 4-methyl group in this compound introduces [1,3]-strain, which reduces coordination strength to transition metals (e.g., Rh) compared to unsubstituted benzoxazole. This strain enhances reactivity in C–H functionalization reactions, achieving up to 96% enantiomeric excess (ee) with bulky chiral ligands .

- Melting Points : Unsubstituted benzoxazole typically has a lower melting point (~393 K) compared to methyl-substituted derivatives, where steric effects increase crystallinity .

Antagonism of α4β1 Integrin

- This compound Derivatives : The acetamide derivative of this compound exhibits low nM potency (IC₅₀) in inhibiting α4β1 integrin. However, it is less potent than benzothiazole analogs due to the smaller size and weaker isosteric effects of oxygen vs. sulfur .

- Benzothiazole Analogs : Benzothiazole derivatives (e.g., compound 6 ) show pM-level potency (IC₅₀ = 53 pM) due to sulfur’s improved isosteric compatibility with target binding sites .

Chiral Resolution

- In asymmetric hydroheteroarylation, this compound derivatives are separable by chiral HPLC (e.g., Chiracel IB column), with enantiomers eluting at 7.3 min (minor) and 8.1 min (major) .

Data Tables

Table 1: Comparative Reactivity in Rh(I)-Catalyzed Reactions

生物活性

4-Methylbenzoxazole (4-MBO) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

This compound is characterized by a benzene ring fused to an oxazole ring with a methyl group attached at the fourth carbon position. This structural configuration contributes to its stability and reactivity, making it a valuable scaffold for drug development.

Biological Activity Overview

The biological activities of 4-MBO include:

- Antimicrobial Properties : Research indicates that 4-MBO exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Anticancer Effects : 4-MBO has been shown to target multiple metabolic pathways in cancer cells, demonstrating potent cytotoxic effects in vitro and in vivo .

- Fluorescent Probe : Its fluorescent properties make it useful as a probe in biochemical assays, aiding in the study of cellular processes.

Antimicrobial Activity

4-MBO's antibacterial mechanism primarily involves binding to the bacterial ribosome, inhibiting protein synthesis. A study demonstrated that modified pleuromutilin derivatives containing benzoxazole exhibited superior antibacterial efficacy compared to traditional antibiotics like tiamulin, with significant binding affinity to the 50S ribosomal subunit .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |

|---|---|---|---|

| 4-MBO | 8 | 16 | MRSA |

| Compound A | 4 | 8 | S. aureus |

| Compound B | 32 | 64 | E. coli |

Anticancer Activity

In cancer research, 4-MBO has been identified as a promising agent due to its ability to induce apoptosis in tumor cells. It interacts with various cellular pathways, including those involved in cell cycle regulation and apoptosis. Studies have shown that benzoxazole derivatives can effectively inhibit cancer cell proliferation through mechanisms such as the modulation of p53 signaling pathways and the induction of reactive oxygen species (ROS) .

Case Studies

- Antimicrobial Efficacy Against MRSA : A series of pleuromutilin analogs containing substituted benzoxazole were synthesized and evaluated for their antibacterial properties. The results indicated that these compounds exhibited potent activity against MRSA strains, with MIC values significantly lower than those of conventional antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that 4-MBO derivatives could reduce viability in various cancer cell lines, including T-cell lymphomas. The compounds were found to induce apoptosis through caspase activation and mitochondrial pathway engagement .

Pharmacokinetics and Safety

Despite its promising biological activities, studies indicate that benzoxazole derivatives, including 4-MBO, often exhibit poor bioavailability. This limitation impacts their therapeutic potential, necessitating further optimization of their chemical structure to enhance absorption and efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Methylbenzoxazole with high purity?

Methodological Answer: The synthesis of this compound derivatives typically involves condensation reactions using substituted phenols and nitriles or amides. For example, 4-(this compound)pyridine was synthesized by reacting 2-amino-4-methylphenol with a pyridine derivative under reflux conditions in DMSO, followed by crystallization (water-ethanol) to achieve ~90% yield . Key steps include:

- Reagent selection: Use of DMSO as a polar aprotic solvent to stabilize intermediates.

- Purification: Distillation under reduced pressure and recrystallization to achieve >95% purity (as per industrial catalogs) .

- Quality control: Confirm purity via HPLC or elemental analysis (e.g., C 74.17%, H 4.76%, N 13.32% for C₁₃H₁₀N₂O) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Critical for confirming substituent positions. For example, the methyl group in this compound appears at δ = 2.52 ppm in ¹H NMR, while aromatic protons resonate between δ = 7.23–8.86 ppm .

- Elemental analysis: Validates molecular composition (e.g., deviations <0.1% for C/H/N indicate high purity) .

- Mass spectrometry (LC-MS): Detects molecular ion peaks and fragmentation patterns, essential for verifying novel analogs .

Q. How can researchers assess the basic biological activity of this compound derivatives?

Methodological Answer:

- In vitro assays: Screen for enzyme inhibition (e.g., IC₅₀ values via absorbance-based assays) or receptor binding. For example, benzoxazole analogs were tested for α4β1 integrin antagonism using cell adhesion assays .

- Dose-response curves: Quantify potency (e.g., this compound acetamide showed low nM potency in integrin inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies explain the reduced potency in certain this compound analogs?

Methodological Answer:

- Substituent analysis: Compare analogs with varying substituents. For instance, replacing benzoxazole with benzothiazole increased potency from nM to pM levels, suggesting sulfur’s role as a better isostere for NH groups .

- Stereoelectronic effects: Computational modeling (e.g., DFT) can predict antiperiplanar orientations of heteroaryl rings, which influence binding .

- Bioisosteric replacement: Test methyl, methoxy, or halide substitutions to optimize steric and electronic properties .

Q. What strategies resolve contradictions in biological activity data across this compound derivatives?

Methodological Answer:

- Contradiction analysis framework:

- Identify technical contradictions: Improved binding affinity vs. reduced solubility.

- Prioritize variables: Use factorial design to isolate factors (e.g., substituent polarity, logP) affecting activity .

- Iterative optimization: Adjust synthetic routes (e.g., introduce hydrophilic groups) while monitoring purity and stability .

Q. How can computational methods guide the design of this compound-based therapeutics?

Methodological Answer:

- Molecular docking: Predict binding modes with target proteins (e.g., integrins or kinases). For example, benzothiazole analogs showed optimal fit in α4β1 integrin’s active site .

- ADMET profiling: Use tools like SwissADME to forecast pharmacokinetics (e.g., CYP450 interactions, BBB permeability) .

- QSAR models: Corrogate substituent descriptors (e.g., Hammett constants) with bioactivity data to prioritize analogs .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Solvent selection: Replace DMSO with scalable solvents (e.g., ethanol/water mixtures) to reduce costs .

- Catalyst optimization: Screen transition-metal catalysts (e.g., Pd/Cu) to improve yield in cross-coupling steps .

- Process validation: Ensure batch-to-batch consistency via in-process controls (e.g., TLC monitoring) .

特性

IUPAC Name |

4-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATOOGHIVDLALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。